molecular formula C21H23NO4 B256037 2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one

2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one

Cat. No. B256037
M. Wt: 353.4 g/mol
InChI Key: XRLJNMDRWGEMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one, also known as Ro 31-8220, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of bisindolylmaleimides and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 inhibits the activity of PKC by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to the inhibition of downstream signaling pathways. 2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 has also been shown to induce apoptosis in various cancer cell lines, possibly through the inhibition of PKC-mediated survival pathways.
Biochemical and Physiological Effects:
2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and immune responses. In addition, 2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 has been shown to inhibit the activity of various kinases, including JNK, ERK, and p38 MAPK.

Advantages and Limitations for Lab Experiments

2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying PKC-mediated signaling pathways. 2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 has also been shown to have a low toxicity profile, making it suitable for in vitro and in vivo experiments. However, 2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 has some limitations. It has been shown to inhibit the activity of other kinases besides PKC, which may complicate the interpretation of experimental results. In addition, 2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 has several potential future directions. It has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Further studies are needed to determine the efficacy and safety of 2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 in these diseases. In addition, 2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 may be used as a tool for studying PKC-mediated signaling pathways in various physiological and pathological conditions. Future studies may also focus on developing more potent and selective PKC inhibitors based on the structure of 2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220.

Synthesis Methods

2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 can be synthesized using various methods, but the most commonly used method is the reaction of 2,3,5,9-tetramethyl-6-bromo-7H-furo[3,2-g]chromen-7-one with 2-oxo-2-pyrrolidin-1-ylacetic acid in the presence of a base. This method yields 2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 with high purity and yield.

Scientific Research Applications

2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 has been extensively used in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of protein kinase C (PKC), a family of enzymes that play a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. 2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 has been shown to inhibit the activity of all PKC isoforms, making it a valuable tool for studying PKC-mediated signaling pathways.

properties

Product Name

2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C21H23NO4/c1-11-14(4)25-19-13(3)20-16(9-15(11)19)12(2)17(21(24)26-20)10-18(23)22-7-5-6-8-22/h9H,5-8,10H2,1-4H3

InChI Key

XRLJNMDRWGEMGD-UHFFFAOYSA-N

SMILES

CC1=C(OC2=C1C=C3C(=C(C(=O)OC3=C2C)CC(=O)N4CCCC4)C)C

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCCC4)C)C)C

Origin of Product

United States

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